

Unveiling KN1022: A Potent Quinazoline-Based Inhibitor of PDGFR Phosphorylation

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Compound of Interest

Compound Name: KN1022

Cat. No.: B15581405

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Shanghai, China – December 9, 2025 – **KN1022**, a novel quinazoline derivative, has been identified as a potent inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) phosphorylation. With a half-maximal inhibitory concentration (IC₅₀) of 0.24 μM, this small molecule shows significant promise for research in cellular signaling and drug development, particularly in areas where PDGFR activity is implicated. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and relevant experimental data for **KN1022**.

Chemical Structure and Properties

KN1022 is characterized by a quinazoline core, a heterocyclic scaffold known for its diverse biological activities. The precise chemical identity of **KN1022** is defined by the following parameters:

- Chemical Formula: C₂₁H₂₂N₆O₅
- Molecular Weight: 438.44 g/mol
- CAS Number: 205255-11-4
- SMILES Notation: O=C(N1CCN(CC1)C2=C3C=C(OC)C(OC)=CC3=NC=N2)NC4=CC=C(=O)C=C4

The structural framework of **KN1022** is key to its inhibitory function, allowing it to selectively target the phosphorylation of PDGFR.

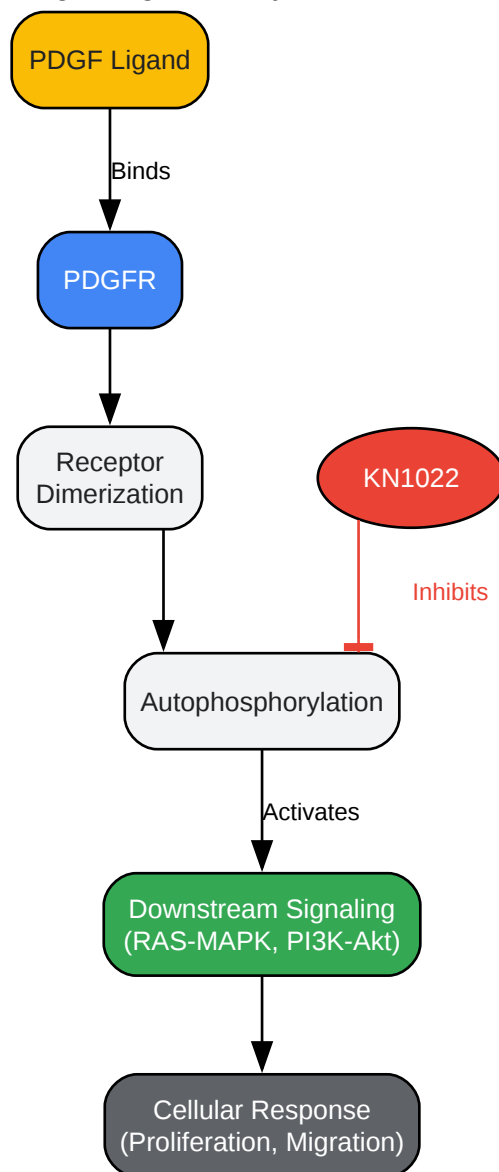
Mechanism of Action: Targeting the PDGFR Signaling Pathway

Platelet-Derived Growth Factor Receptors are crucial cell surface tyrosine kinases that regulate fundamental cellular processes such as proliferation, migration, and survival.^{[1][2]} The signaling cascade is initiated by the binding of a PDGF ligand, leading to receptor dimerization and autophosphorylation of specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, activating downstream pathways like the RAS-MAPK and PI3K-Akt pathways.

KN1022 exerts its inhibitory effect by interfering with the autophosphorylation of PDGFR. By blocking this initial and critical step, it effectively halts the entire downstream signaling cascade.

Below is a diagram illustrating the PDGFR signaling pathway and the point of inhibition by **KN1022**.

PDGFR Signaling Pathway and KN1022 Inhibition

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Caption: Inhibition of PDGFR autophosphorylation by **KN1022**.

Quantitative Data

KN1022 has been evaluated for its inhibitory activity against PDGFR and its selectivity against other kinases. The following table summarizes the available quantitative data.

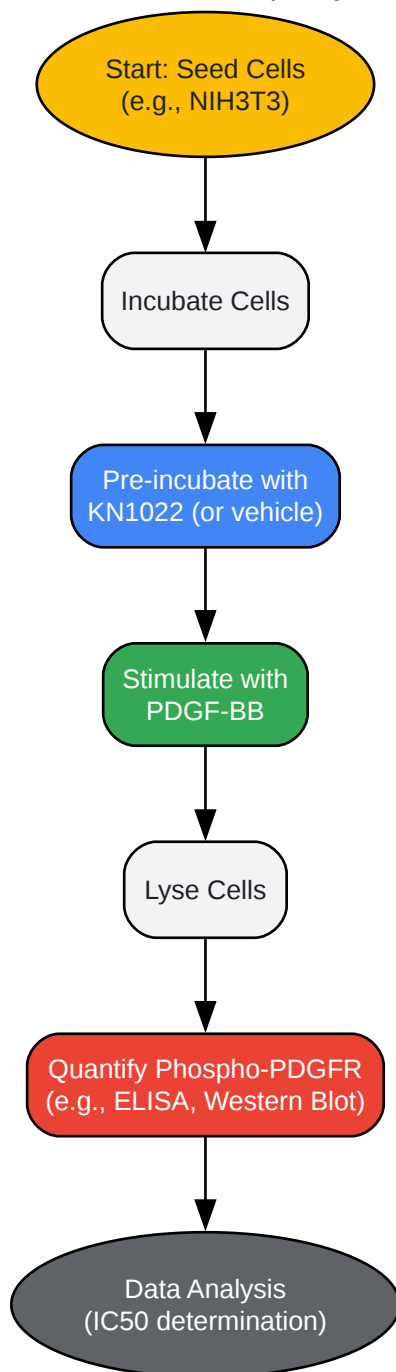
Target	IC50 (μM)
PDGFRα	0.05
PDGFRβ	0.13
c-Kit	0.05
FLT3	0.23
FGFR	29.7
EGFR	>30
PKA	>30
PKC	>30

Note: The data presented is for a closely related compound, PDGFR TKI III, from the same chemical series as **KN1022** and is indicative of the general activity profile of this class of inhibitors.

Experimental Protocols

The following outlines a general workflow for assessing the inhibitory effect of compounds like **KN1022** on PDGFR phosphorylation in a cell-based assay.

Workflow for PDGFR Phosphorylation Assay



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Caption: General experimental workflow for evaluating PDGFR inhibitors.

A more detailed protocol for a cellular PDGFR phosphorylation assay is as follows:

- **Cell Culture:** Murine fibroblast cell lines, such as NIH3T3, which endogenously express PDGFR, are cultured in appropriate media until they reach a suitable confluency.
- **Compound Incubation:** Cells are pre-incubated with varying concentrations of **KN1022** or a vehicle control for a defined period to allow for target engagement.
- **Ligand Stimulation:** The cells are then stimulated with a physiological ligand, such as PDGF-BB, to induce PDGFR autophosphorylation.
- **Cell Lysis:** Following stimulation, the cells are lysed to release the cellular proteins.
- **Quantification of Phosphorylation:** The level of PDGFR phosphorylation is quantified using methods such as Sandwich-ELISA or Western Blotting, utilizing antibodies specific for the phosphorylated form of the receptor.
- **Data Analysis:** The results are analyzed to determine the dose-dependent inhibition of PDGFR phosphorylation by **KN1022** and to calculate the IC50 value.

Conclusion

KN1022 is a valuable research tool for investigating the roles of PDGFR signaling in various physiological and pathological processes. Its potency and the well-defined chemical structure make it a suitable candidate for further studies in drug discovery and development aimed at targeting diseases driven by aberrant PDGFR activity. The provided data and protocols serve as a foundational guide for researchers and scientists in the field.

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References

- 1. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of PDGF/PDGFR signaling in various organs [kjpp.net]

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